5-Fluoro-2-iodo-N-methylaniline
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Overview
Description
5-Fluoro-2-iodo-N-methylaniline is an organic compound with the molecular formula C7H7FIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and iodine atoms, and the amino group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-iodo-N-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 5-fluoro-2-nitroaniline followed by reduction and methylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Reduction: The nitro group is reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Methylation: The amino group is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-iodo-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield azides or nitriles.
Scientific Research Applications
5-Fluoro-2-iodo-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-N-methylaniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-iodoaniline: Similar structure but without the methyl group on the amino group.
2-Iodo-5-methylaniline: Similar structure but without the fluorine atom.
5-Fluoro-2-methylaniline: Similar structure but without the iodine atom.
Uniqueness
5-Fluoro-2-iodo-N-methylaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7FIN |
---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
5-fluoro-2-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7FIN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
InChI Key |
ZOVLNFHEPWYZBS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)I |
Origin of Product |
United States |
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